N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the reaction of 2,3-dimethylquinoxaline derivatives with suitable sulfonamide precursors. One common method involves the microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines . This reaction is characterized by high yields and short reaction times, making it efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions under controlled conditions. The use of microwave irradiation and solid acid catalysts, such as bentonite clay, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve the use of solvents like ethanol or water and may require heating or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, such as fluorescent probes and molecular electronics
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide
- N-(2,3-dimethylquinoxalin-6-yl)-2-methylfuran-3-carboxamide
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its specific structural features, such as the presence of both dimethylquinoxaline and sulfonamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N5O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C20H19N5O4S/c1-11-12(2)22-16-9-13(5-7-15(16)21-11)23-30(28,29)14-6-8-17-18(10-14)25(4)20(27)19(26)24(17)3/h5-10,23H,1-4H3 |
InChI Key |
QNZGCWZGBMSSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)C(=O)N4C)C)C |
Origin of Product |
United States |
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